4,5-Dichloro-2-(dichloromethyl)-6-fluoropyrimidine
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Overview
Description
4,5-Dichloro-2-(dichloromethyl)-6-fluoropyrimidine is a heterocyclic compound that contains chlorine, fluorine, and nitrogen atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dichloro-2-(dichloromethyl)-6-fluoropyrimidine typically involves the chlorination and fluorination of pyrimidine derivatives. One common method includes the reaction of 2,4,5-trichloropyrimidine with fluorinating agents under controlled conditions. The reaction is usually carried out in the presence of a solvent such as acetonitrile, and the temperature is maintained at around 60-80°C to ensure optimal yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination and fluorination processes, utilizing advanced reactors and continuous flow systems to enhance efficiency and yield. The use of catalysts and optimized reaction conditions is crucial to minimize by-products and maximize the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 4,5-Dichloro-2-(dichloromethyl)-6-fluoropyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound can react with nucleophiles such as amines and thiols, leading to the substitution of chlorine atoms.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous solutions, leading to the formation of corresponding hydroxyl derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in solvents like dimethylformamide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted pyrimidine derivatives.
Oxidation: Formation of oxidized pyrimidine compounds.
Reduction: Formation of reduced pyrimidine derivatives.
Scientific Research Applications
4,5-Dichloro-2-(dichloromethyl)-6-fluoropyrimidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those with potential antiviral and anticancer properties.
Materials Science: The compound is utilized in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and molecular pathways.
Industrial Applications: The compound is employed in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 4,5-Dichloro-2-(dichloromethyl)-6-fluoropyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For instance, in medicinal chemistry, it may inhibit viral replication by targeting viral enzymes, thereby preventing the spread of infection.
Comparison with Similar Compounds
- 4,5-Dichloro-2-methyl-1H-imidazole
- 2-(Dichloromethyl)-4,5-dichloro-1,3-diselenolane
- 4,5-Dichloro-2-n-octyl-4-isothiazolin-3-one
Comparison: 4,5-Dichloro-2-(dichloromethyl)-6-fluoropyrimidine is unique due to the presence of both chlorine and fluorine atoms, which impart distinct chemical properties such as increased reactivity and stability. Compared to similar compounds, it offers a broader range of applications in medicinal chemistry and materials science, making it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
4,5-dichloro-2-(dichloromethyl)-6-fluoropyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HCl4FN2/c6-1-3(9)11-5(2(7)8)12-4(1)10/h2H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDDGODLPOWWMPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(N=C(N=C1Cl)C(Cl)Cl)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HCl4FN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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